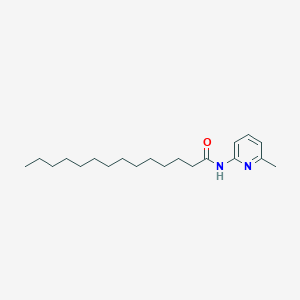

N-(6-methyl-2-pyridinyl)tetradecanamide

Description

N-(6-methyl-2-pyridinyl)tetradecanamide is a synthetic amide derivative featuring a tetradecanoyl (C14) chain linked to a 6-methyl-2-pyridinyl group. Pyridine-containing amides are of interest in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, which can influence biological activity and solubility .

Properties

Molecular Formula |

C20H34N2O |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

N-(6-methylpyridin-2-yl)tetradecanamide |

InChI |

InChI=1S/C20H34N2O/c1-3-4-5-6-7-8-9-10-11-12-13-17-20(23)22-19-16-14-15-18(2)21-19/h14-16H,3-13,17H2,1-2H3,(H,21,22,23) |

InChI Key |

GMASNHZOJZWUAD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)NC1=CC=CC(=N1)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1=CC=CC(=N1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimeric Tetradecanamide Analogs

describes dimeric γ-AApeptides with tetradecanamide chains. For example:

Hydantoin-Based Tetradecanamide Derivatives

highlights hydantoin derivatives with tetradecanamide chains, such as Compound 15 and 19 :

| Compound | Substituent | Chain Length | HRMS (ESI) [M+H]⁺ (Calculated/Observed) |

|---|---|---|---|

| 15 | Adamantyl-imidazolidinone | C14 | 573.4124 / 573.4131 |

| 19 | 4-Methoxyphenyl | C14 | 476.3012 / 476.3020 |

Key differences:

- Compound 15 incorporates a rigid adamantane group, which may improve metabolic stability compared to the pyridinyl group in the target compound.

- Compound 19 substitutes the pyridinyl group with a methoxyphenyl moiety, reducing basicity but enhancing lipophilicity (logP ~1.7 vs. pyridine’s ~0.65) .

Aromatic-Substituted Tetradecanamides

synthesizes tetradecanamide derivatives with diverse aromatic groups:

| Compound | Aromatic Group | Key Properties |

|---|---|---|

| 3k | m-Tolyl | Moderate antifungal activity (NMT assay) |

| 3r | 4-Fluorophenyl | Enhanced electron-withdrawing effects |

| 3s | 4-Trifluoromethylphenyl | High hydrophobicity (XLogP3 ~5.2) |

Comparison with N-(6-methyl-2-pyridinyl)tetradecanamide:

- Fluorinated analogs (e.g., 3r, 3s) exhibit higher metabolic resistance but may suffer from reduced solubility.

Phenylethyl-Tetradecanamide Natural Products

, and 7 report natural tetradecanamides isolated from marine sponges:

- Compound 7b : N-(2-Phenylethyl)tetradecanamide

- EI-MS : m/z 331 (M⁺), base peak at m/z 104 (phenylethyl fragment)

- Compound 7c : 13-Methyl-N-(2-phenylethyl)tetradecanamide

- EI-MS : m/z 345 (M⁺), fragment at m/z 254 (alkyl chain cleavage)

Differences from the target compound:

- The phenylethyl group in 7b/7c lacks the pyridine’s nitrogen, reducing polarity and hydrogen-bonding capacity.

- Branched alkyl chains (e.g., 13-methyl in 7c) may hinder crystallization compared to linear C14 chains .

Pyridine-Containing Analogs

and describe structurally related pyridine amides:

Comparison:

- The target compound’s simpler structure (single pyridine vs. imidazole-pyridine hybrid) may offer synthetic accessibility and lower steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.